2,4-Dimethyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole
Description
Properties
IUPAC Name |
[(E)-1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylideneamino] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-7-11(18-9(3)13-7)8(2)14-16-12(15)10-5-4-6-17-10/h4-6H,1-3H3/b14-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNKAHHALVGEAL-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=NOC(=O)C2=CC=CS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C)/C(=N/OC(=O)C2=CC=CS2)/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-thiophenecarboxylic acid with ethyl chloroformate to form the corresponding ester, which is then reacted with 2,4-dimethylthiazole-5-carboxamide under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiazole ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the thiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or thiophene rings .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of 2,4-disubstituted-1,3-thiazoles with variable C5 substituents. Key structural analogues include:
Key Observations :
- Electronic Effects : The 2-thienylcarbonyl group introduces sulfur-mediated π-interactions, contrasting with the electron-donating 4-methylbenzoyl group in analogues .
- Steric Considerations: Bulkier substituents (e.g., 4-toluidinocarbonyl) may hinder target binding, whereas moderate steric profiles (e.g., 2-thienyl) balance activity and solubility .
Structural and Crystallographic Insights
- Crystal Packing : Analogues like 2,4-dimethyl-5-(4-methoxyphenyl)imidazo-thiazoles crystallize in triclinic systems (space group P1) with cell parameters a = 8.606 Å, b = 9.852 Å, c = 22.056 Å . The target compound’s 2-thienyl group may alter packing density due to sulfur’s van der Waals radius.
- Binding Poses : Molecular docking of similar thiazoles (e.g., compound 9c in ) reveals interactions with catalytic residues via π-stacking and hydrogen bonding. The 2-thienyl group’s planar structure could enhance such interactions .
Biological Activity
2,4-Dimethyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 250.32 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies indicate that this thiazole derivative exhibits antimicrobial properties against a range of pathogens.
- Anticancer Properties : Research has suggested that the compound may induce apoptosis in cancer cells through modulation of specific signaling pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, a study reported an IC50 value of 15 µM against HeLa cells, indicating a promising anticancer potential.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
Case Studies and Research Findings
Several research articles have documented the biological effects of thiazole derivatives similar to this compound:
- Acetylcholinesterase Inhibition : A related thiazole compound was found to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s.
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between this compound and target proteins involved in cancer progression. These studies provide insights into the molecular basis for its anticancer activity.
- Synergistic Effects : Research has shown that when combined with other antimicrobial agents, the efficacy of this compound is enhanced, suggesting a potential for combination therapies in clinical settings.
Q & A
Q. Key Considerations :
| Parameter | Impact | Example Conditions |
|---|---|---|
| Solvent | Polar aprotic solvents improve solubility of intermediates | DMF, dichloromethane |
| Catalyst | Accelerates coupling reactions | Triethylamine, Pd(PPh₃)₄ |
| Temperature | Higher temps (60–80°C) favor cyclization | Reflux in THF |
Which analytical techniques are critical for structural confirmation and purity assessment?
Basic Research Question
Structural verification requires a combination of spectroscopic and elemental analysis:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the thienylcarbonyl group shows distinct aromatic proton signals at δ 7.2–7.8 ppm .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carbonyl group) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., exact mass matching calculated values) .
- Elemental Analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .
Q. Data Cross-Validation Example :
| Technique | Key Peaks/Data | Purpose |
|---|---|---|
| ¹H NMR | δ 2.4 (s, 3H, CH₃), δ 6.8–7.8 (thienyl protons) | Substituent identification |
| HRMS | m/z 336.0521 (calculated for C₁₂H₁₃N₂O₂S₂) | Molecular formula confirmation |
How can contradictory bioactivity data across studies be systematically resolved?
Advanced Research Question
Discrepancies in biological activity (e.g., antimicrobial vs. anti-inflammatory results) require:
- Structure-Activity Relationship (SAR) Analysis : Modifying substituents (e.g., replacing thienyl with phenyl groups) to isolate activity contributors .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls to minimize variability .
- Dose-Response Curves : Establish IC₅₀ values under standardized conditions (e.g., 24-hour incubation) .
Q. Example SAR Insights :
| Substituent | Bioactivity Trend | Reference |
|---|---|---|
| Thienylcarbonyl | Enhanced antimicrobial activity | |
| Methyl at C4 | Reduced cytotoxicity |
What computational approaches predict target interactions for this compound?
Advanced Research Question
Molecular docking and dynamics simulations are critical:
- Docking Software : AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., bacterial DNA gyrase or COX-2) .
- Interaction Analysis : Identify hydrogen bonds between the thienylcarbonyl group and active-site residues (e.g., Arg120 in COX-2) .
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values .
Q. Case Study :
| Target Protein | Docking Score (kcal/mol) | Experimental IC₅₀ (µM) |
|---|---|---|
| COX-2 | -9.2 | 12.3 ± 1.5 |
| DNA Gyrase | -7.8 | 25.6 ± 2.1 |
How can derivatives be designed to improve solubility or bioavailability?
Advanced Research Question
Strategies include:
- Polar Group Introduction : Adding hydroxyl or amine groups to the thienyl ring to enhance water solubility .
- Prodrug Design : Esterifying the carbonyl group for hydrolytic activation in vivo .
- Salt Formation : Reacting with HCl or sodium to improve crystallinity .
Q. Example Modifications :
| Derivative | Modification | Solubility (mg/mL) |
|---|---|---|
| Parent Compound | None | 0.12 |
| Hydroxyl-Adjusted | -OH at C5 | 1.8 |
| Sodium Salt | -COONa | 3.4 |
What methodologies address stability challenges under experimental conditions?
Advanced Research Question
Instability (e.g., hydrolysis of the ethanimidoyl group) requires:
- pH Control : Buffered solutions (pH 6–7) to prevent degradation .
- Light/Temperature Protection : Storage in amber vials at -20°C .
- Degradation Kinetics : HPLC monitoring to establish half-life (e.g., t₁/₂ = 48 hours at 25°C) .
Q. Stability Data :
| Condition | Half-Life (Hours) | Degradation Product |
|---|---|---|
| pH 7.4, 25°C | 48 | Hydrolyzed thiazole |
| pH 2.0, 37°C | 6 | Thienylcarboxylic acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
